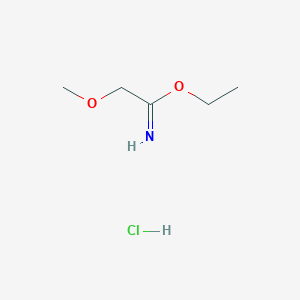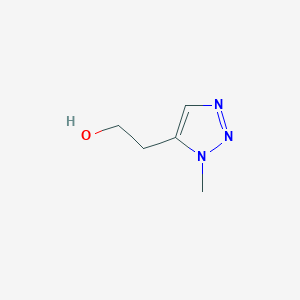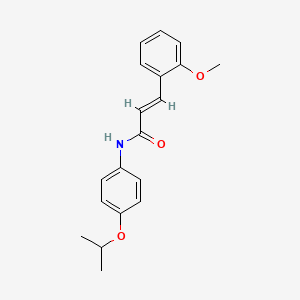
(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the hydrolysis of a propionitrile derivative to yield a propionic acid, which after reaction with thionyl chloride is turned into acylchloride. By acylation of a number of amines by the propionyl chloride, the corresponding propionamides are synthesized .科学的研究の応用
Thermoresponsive Polymers
Acrylamide derivatives, such as Poly(N-isopropyl acrylamide), have been extensively studied for their thermoresponsive properties. These polymers are interesting for drug delivery systems due to their controlled behavior at different temperatures. A study reported the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process crucial for creating polymers with specific characteristics for biomedical applications (Convertine et al., 2004).
Corrosion Inhibitors
Acrylamide derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting metals like copper in acidic environments. Research into synthetic acrylamide derivatives highlighted their potential in corrosion protection, offering insights into chemical and electrochemical methods for inhibiting corrosion, which is vital for preserving metal integrity in industrial applications (Abu-Rayyan et al., 2022).
Photoresponsive Polymers
The copolymerization of N-isopropylacryamide with azobenzene-containing acrylamides produces polymers that respond to light, altering their affinity to water based on UV or visible light exposure. This photoresponsiveness has implications for developing materials that can change their properties under different lighting conditions, useful in various sensor and actuator applications (Akiyama & Tamaoki, 2004).
Cytotoxicity of Acrylamide Derivatives
The study of acrylamide derivatives extends into examining their cytotoxic effects. For instance, the synthesis and characterization of new acrylamide derivatives explored their cytotoxic activity against cancer cells, contributing to the search for more effective cancer treatments (Hassan et al., 2014).
Acrylamide in Food Safety
Although not directly related to the specific chemical , research on acrylamide's formation in foods and its potential health effects highlights the importance of understanding this compound's behavior. Acrylamide forms during the cooking process and has been studied for its carcinogenic potential, leading to efforts to minimize its presence in food products (Friedman, 2003).
Polymer Chemistry and Complexation
Explorations into the complexation behaviors of polymers derived from acrylamide and their interactions with molecules like β-cyclodextrins demonstrate the potential for creating smart materials. These materials can change their properties in response to specific stimuli, offering innovative approaches to drug delivery and material science (Fleischmann & Ritter, 2013).
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-17-11-9-16(10-12-17)20-19(21)13-8-15-6-4-5-7-18(15)22-3/h4-14H,1-3H3,(H,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBLJPPILLTQZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)
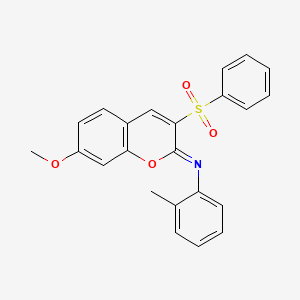
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2762873.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2762875.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)

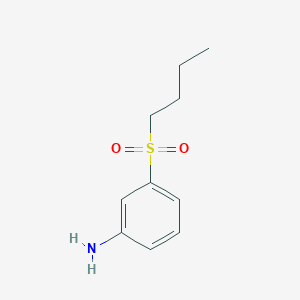

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)
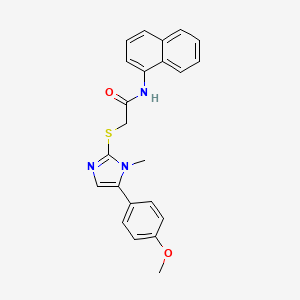
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
